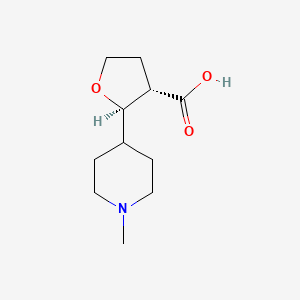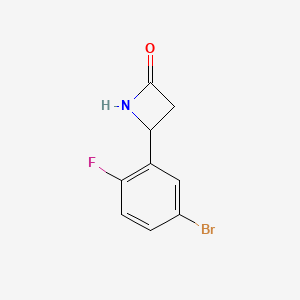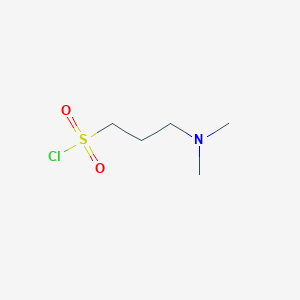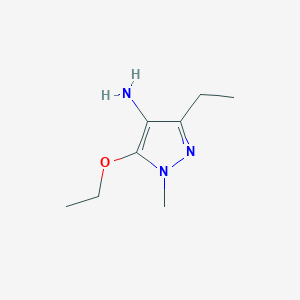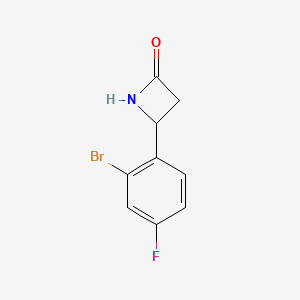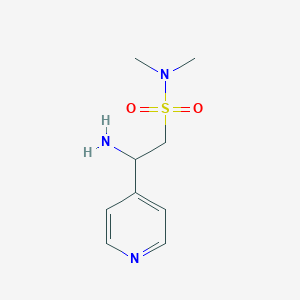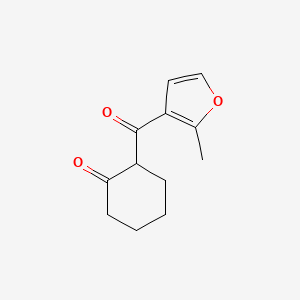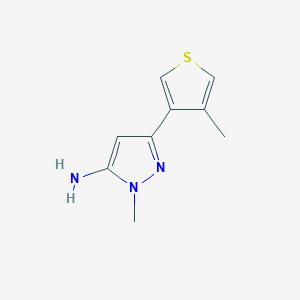
4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol is an organic compound with the molecular formula C9H16F3NO and a molecular weight of 211.22 g/mol . This compound is a piperidine derivative, characterized by the presence of a trifluoropropyl group and a hydroxyl group on the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-piperidone with 3,3,3-trifluoropropyl bromide in the presence of a base, followed by reduction of the resulting intermediate . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, it has been studied as a potential antagonist for the CCR5 receptor, which is involved in the entry of HIV into cells . The compound’s effects are mediated through its binding to the receptor, blocking the interaction between the receptor and its natural ligands, thereby inhibiting viral entry .
Comparison with Similar Compounds
4-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-(3,3,3-Trifluoropropyl)piperidin-4-one: This compound has a similar structure but lacks the hydroxyl group, which affects its reactivity and biological activity.
4-Piperidinone, 3-methyl-1-(phenylmethyl)-: This compound has a different substituent on the piperidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities .
Properties
Molecular Formula |
C9H16F3NO |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol |
InChI |
InChI=1S/C9H16F3NO/c1-8(14)2-5-13(6-3-8)7-4-9(10,11)12/h14H,2-7H2,1H3 |
InChI Key |
FVWHETCXMGQPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CCC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Pent-4-yn-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13319110.png)

![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)
